1-Phenylpiperidine-4-carboxylic acid hydrochloride basic properties
1-Phenylpiperidine-4-carboxylic acid hydrochloride basic properties
An In-depth Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride: Core Properties and Applications
Abstract
1-Phenylpiperidine-4-carboxylic acid hydrochloride is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal chemistry and drug development. Its unique structural scaffold, featuring a phenyl group attached to a piperidine ring with a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 1-phenylpiperidine-4-carboxylic acid hydrochloride, with a particular focus on its role in the development of analgesics and psychoactive agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering expert insights into the experimental considerations and strategic applications of this important chemical entity.
Chemical and Physical Properties
1-Phenylpiperidine-4-carboxylic acid hydrochloride is a white to off-white solid at room temperature. The hydrochloride salt form significantly enhances its aqueous solubility, a crucial attribute for its application in various synthetic and biological assays.[1]
Structural and Molecular Data
The chemical structure of 1-Phenylpiperidine-4-carboxylic acid hydrochloride is characterized by a piperidine ring N-substituted with a phenyl group and a carboxylic acid group at the 4-position.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 209005-67-4 | [2][3][4] |
| Molecular Formula | C12H16ClNO2 | [2][3][4] |
| Molecular Weight | 241.71 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Room temperature or 0-8°C | [1][2] |
Spectral Data
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¹H NMR: Expected signals would include aromatic protons from the phenyl group, distinct multiplets for the axial and equatorial protons of the piperidine ring, and a signal for the acidic proton of the carboxylic acid.
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¹³C NMR: Aromatic carbons would appear in the downfield region, followed by the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the piperidine ring.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C12H15NO2) and characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and aliphatic moieties, and a C=O stretch for the carbonyl group.
Synthesis and Purification
The synthesis of 1-Phenylpiperidine-4-carboxylic acid hydrochloride can be approached through various synthetic routes. A common strategy involves the N-arylation of a piperidine-4-carboxylic acid derivative. Below is a generalized, illustrative synthetic workflow.
Illustrative Synthetic Workflow
Caption: Generalized synthetic pathway to 1-Phenylpiperidine-4-carboxylic acid hydrochloride.
Experimental Protocol: N-Arylation and Hydrolysis
This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: N-Arylation of Ethyl Piperidine-4-carboxylate
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To a solution of ethyl piperidine-4-carboxylate and an aryl halide (e.g., bromobenzene) in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., BINAP).
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Add a base (e.g., sodium tert-butoxide) and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC or LC-MS).
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Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the 1-phenylpiperidine-4-carboxylic acid ester.
Causality: The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming C-N bonds. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the coupling of the piperidine nitrogen with the aryl halide. The base is essential for the deprotonation of the amine and regeneration of the active catalyst.
Step 2: Ester Hydrolysis
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Dissolve the purified ester from Step 1 in a mixture of a suitable solvent (e.g., THF or methanol) and water.
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Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature or with gentle heating.
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Monitor the reaction for the disappearance of the ester by TLC or LC-MS.
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Once complete, carefully neutralize the reaction mixture with an acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-phenylpiperidine-4-carboxylic acid.
Causality: Base-catalyzed hydrolysis (saponification) is a standard method for cleaving esters to their corresponding carboxylic acids. The use of a water-miscible organic solvent ensures the homogeneity of the reaction mixture.
Step 3: Hydrochloride Salt Formation
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Suspend the synthesized 1-phenylpiperidine-4-carboxylic acid in a suitable solvent (e.g., diethyl ether or isopropanol).
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Add a solution of hydrogen chloride in the same solvent dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield 1-phenylpiperidine-4-carboxylic acid hydrochloride.
Causality: The formation of the hydrochloride salt improves the compound's stability and solubility in aqueous media, which is often advantageous for subsequent applications.
Applications in Drug Discovery and Development
The phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs containing this core structure.[6][7][8] 1-Phenylpiperidine-4-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of many of these and other novel therapeutic agents.
Precursor for Opioid Analgesics
A significant application of this compound is in the synthesis of potent opioid analgesics, such as fentanyl and its analogues.[6][7] The 4-phenylpiperidine moiety is a key structural feature for high-affinity binding to the mu-opioid receptor.[7]
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